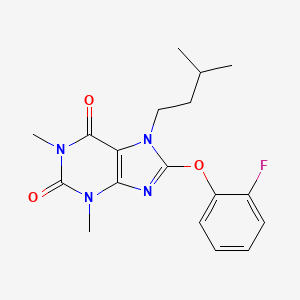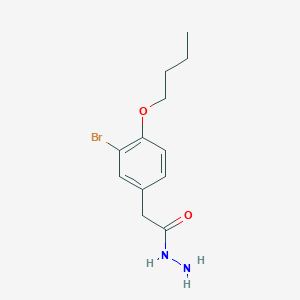![molecular formula C18H20N2O3S B6003124 methyl 4-piperidin-1-yl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B6003124.png)
methyl 4-piperidin-1-yl-3-[(2-thienylcarbonyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-piperidin-1-yl-3-[(2-thienylcarbonyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and belongs to the class of kinase inhibitors.
作用机制
TAK-659 works by selectively inhibiting the activity of specific kinases that are involved in various cellular processes. It targets kinases such as BTK, FLT3, and JAK3, which are involved in cell proliferation, differentiation, and survival. By inhibiting these kinases, TAK-659 prevents the growth and survival of cancer cells and reduces inflammation in autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. In cancer cells, TAK-659 inhibits the activity of BTK, FLT3, and JAK3, leading to cell cycle arrest and apoptosis. In autoimmune diseases and inflammatory disorders, TAK-659 reduces inflammation by inhibiting the activity of specific kinases that are involved in the immune response. TAK-659 has also been shown to have minimal toxicity and is well-tolerated in animal models.
实验室实验的优点和局限性
TAK-659 has several advantages for lab experiments, including its high purity, selectivity, and potency. It is also easy to synthesize and has minimal toxicity, making it a suitable candidate for in vitro and in vivo studies. However, TAK-659 has some limitations, including its limited solubility in water and its potential for off-target effects.
未来方向
There are several future directions for the research and development of TAK-659. One potential direction is to explore its potential applications in other diseases, such as neurodegenerative disorders and viral infections. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and reduce its potential for off-target effects. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of TAK-659 and to identify potential biomarkers for patient selection and monitoring.
合成方法
The synthesis of TAK-659 involves several steps, including the reaction of 4-piperidin-1-ylbenzoic acid with thionyl chloride to form 4-piperidin-1-ylbenzoyl chloride. The resulting compound is then reacted with 2-thiophenecarboxylic acid to form methyl 4-piperidin-1-yl-3-[(2-thienylcarbonyl)amino]benzoate. This synthesis method has been optimized to produce high yields of TAK-659 with high purity.
科学研究应用
TAK-659 has been extensively studied for its potential applications in various fields, including cancer treatment, autoimmune diseases, and inflammatory disorders. In cancer treatment, TAK-659 has been shown to inhibit the growth of cancer cells by targeting specific kinases that are involved in cell proliferation and survival. In autoimmune diseases and inflammatory disorders, TAK-659 has been shown to reduce inflammation and prevent tissue damage by inhibiting the activity of specific kinases that are involved in the immune response.
属性
IUPAC Name |
methyl 4-piperidin-1-yl-3-(thiophene-2-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-23-18(22)13-7-8-15(20-9-3-2-4-10-20)14(12-13)19-17(21)16-6-5-11-24-16/h5-8,11-12H,2-4,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYNBEIBOQDBBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide](/img/structure/B6003050.png)
![isopropyl 4-[4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B6003058.png)
![N-allyl-7-(4-isopropylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6003061.png)
![2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6003062.png)


![N-(1-{1-[4-(acetylamino)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-chlorobenzamide](/img/structure/B6003078.png)
![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6003099.png)
![3-({[3-fluoro-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6003105.png)
![(2E)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(3,4-dimethoxyphenyl)-N-methylacrylamide](/img/structure/B6003117.png)
![7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003132.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B6003140.png)
![ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6003150.png)
